![molecular formula C17H22N2O B3861334 2-[(3-propylmorpholin-4-yl)methyl]quinoline](/img/structure/B3861334.png)
2-[(3-propylmorpholin-4-yl)methyl]quinoline
Descripción general
Descripción
2-[(3-propylmorpholin-4-yl)methyl]quinoline is a chemical compound that belongs to the class of quinoline derivatives. It was first synthesized in 2010 and has since been extensively studied for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of 2-[(3-propylmorpholin-4-yl)methyl]quinoline involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that is involved in a variety of cellular processes, including cell growth and survival, DNA repair, and RNA transcription. Inhibition of CK2 activity by 2-[(3-propylmorpholin-4-yl)methyl]quinoline leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(3-propylmorpholin-4-yl)methyl]quinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit CK2 activity in vitro and in vivo, leading to the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(3-propylmorpholin-4-yl)methyl]quinoline is its specificity for CK2 inhibition. It has been shown to have minimal off-target effects, making it a potentially useful tool for studying CK2 function in vitro and in vivo. However, its use in lab experiments is limited by its low solubility in aqueous solutions, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on 2-[(3-propylmorpholin-4-yl)methyl]quinoline. One potential direction is the development of more soluble analogs of the compound, which would make it easier to work with in lab experiments. Another potential direction is the exploration of its potential as a cancer therapy, either alone or in combination with other drugs. Finally, further studies are needed to fully understand the mechanism of action of 2-[(3-propylmorpholin-4-yl)methyl]quinoline and its potential use in other areas of scientific research.
Conclusion:
In conclusion, 2-[(3-propylmorpholin-4-yl)methyl]quinoline is a promising compound with potential applications in scientific research. Its specificity for CK2 inhibition and its anti-inflammatory and antimicrobial effects make it a potentially useful tool for studying cellular processes and developing new therapies. Further research is needed to fully understand its mechanism of action and potential applications.
Aplicaciones Científicas De Investigación
2-[(3-propylmorpholin-4-yl)methyl]quinoline has been shown to have potential applications in scientific research. It has been studied for its ability to inhibit the activity of the protein kinase CK2, which plays a crucial role in cancer cell growth and survival. Inhibition of CK2 has been shown to induce apoptosis in cancer cells, making it a potential target for cancer therapy.
Propiedades
IUPAC Name |
3-propyl-4-(quinolin-2-ylmethyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-2-5-16-13-20-11-10-19(16)12-15-9-8-14-6-3-4-7-17(14)18-15/h3-4,6-9,16H,2,5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYIFXNNBIDKKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COCCN1CC2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



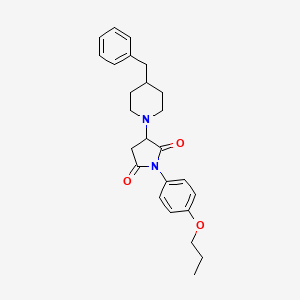
![N'-[2-(allyloxy)benzylidene]-4-chlorobenzohydrazide](/img/structure/B3861263.png)
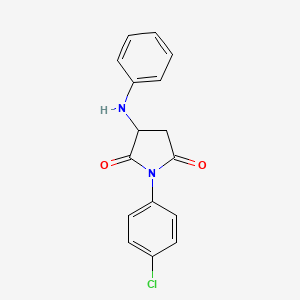
![N-[(4-morpholinylamino)carbonothioyl]benzamide](/img/structure/B3861300.png)
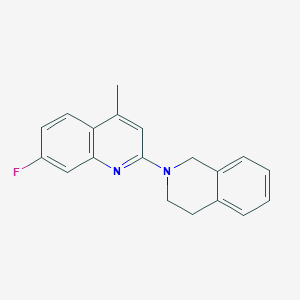
![3-[({5-[(2,2-diallylpyrrolidin-1-yl)carbonyl]-2-furyl}methyl)thio]-4H-1,2,4-triazole](/img/structure/B3861316.png)
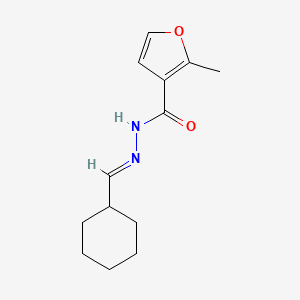
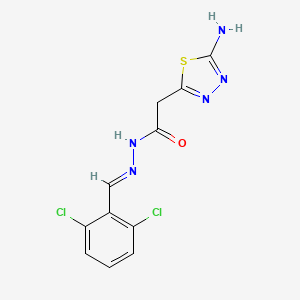
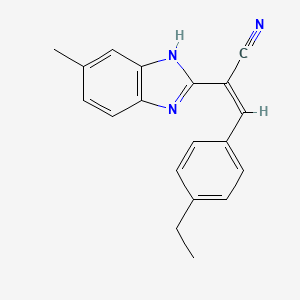
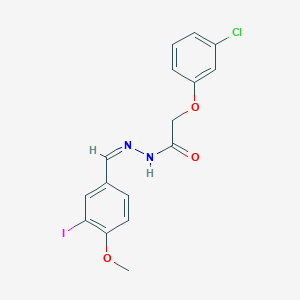
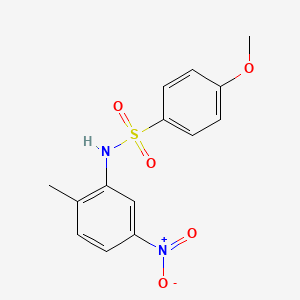
![2-{[6-(2-bromophenoxy)hexyl]amino}ethanol](/img/structure/B3861360.png)
![dimethyl 5-[(2-fluorobenzoyl)amino]isophthalate](/img/structure/B3861368.png)
![4-{2-[3-(isobutylamino)-3-oxopropanoyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3861371.png)